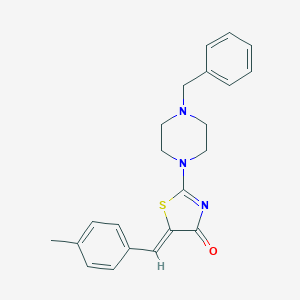
(5Z)-2-(4-benzylpiperazin-1-yl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-(4-benzylpiperazin-1-yl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-benzylpiperazin-1-yl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced by reacting the thiazole intermediate with 1-benzylpiperazine.
Formation of the Benzylidene Group: The final step involves the condensation of the thiazole-piperazine intermediate with 4-methylbenzaldehyde under acidic or basic conditions to form the benzylidene group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification methods such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(5Z)-2-(4-benzylpiperazin-1-yl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.
Biology: It may be used in studies of enzyme inhibition or receptor binding due to its unique structural features.
Medicine: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for the treatment of diseases involving the central nervous system.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (5Z)-2-(4-benzylpiperazin-1-yl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially leading to inhibition or activation of specific biochemical pathways.
類似化合物との比較
Similar compounds to (5Z)-2-(4-benzylpiperazin-1-yl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one include other thiazole derivatives such as:
- 2-(4-benzyl-1-piperazinyl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one
- 2-(4-benzyl-1-piperazinyl)-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one
These compounds share similar structural features but differ in the substituents on the benzylidene group, which can significantly affect their chemical and biological properties. The unique combination of the piperazine and thiazole rings in this compound makes it particularly interesting for further study.
特性
分子式 |
C22H23N3OS |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
(5Z)-2-(4-benzylpiperazin-1-yl)-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C22H23N3OS/c1-17-7-9-18(10-8-17)15-20-21(26)23-22(27-20)25-13-11-24(12-14-25)16-19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3/b20-15- |
InChIキー |
HBQKYULPFINXJD-HKWRFOASSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4 |
SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide](/img/structure/B296508.png)
![N-(2,6-dimethylphenyl)-2-(5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B296509.png)
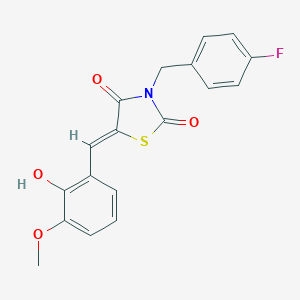
![N-(2,6-dimethylphenyl)-2-(5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B296512.png)
![N-(2,6-dimethylphenyl)-2-{(5E)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B296513.png)
![2-(5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B296515.png)
![2-[(5E)-5-{[1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296517.png)
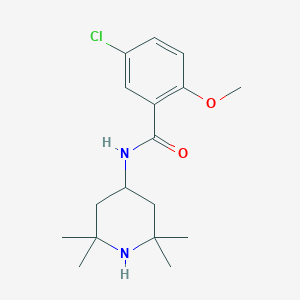
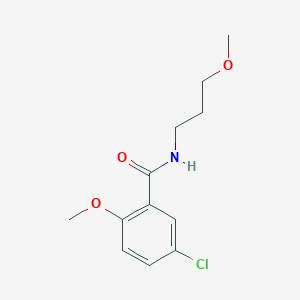
![3-(3-Methylbenzyl)-5-[4-(2-propynyloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B296526.png)
![(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-3-(3-methylbenzyl)imidazolidine-2,4-dione](/img/structure/B296527.png)
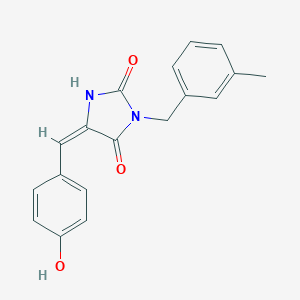
![4-(2,5-dimethyl-3-{(E)-[1-(3-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B296530.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-(3-methylbenzyl)-2,4-imidazolidinedione](/img/structure/B296531.png)
